N-Butyl-N-(2-chloroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(2-chloroethyl)aniline: is an organic compound with the molecular formula C12H18ClN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-Butyl-N-(2-chloroethyl)aniline can be achieved through the alkylation of aniline. Aniline is first reacted with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.
Industrial Production Methods: Industrially, the production of this compound follows similar synthetic routes but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Butyl-N-(2-chloroethyl)aniline can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction Reactions: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted anilines.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-Butyl-N-(2-chloroethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
N-Butyl-N-(2-bromoethyl)aniline: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-Butyl-N-(2-iodoethyl)aniline: Similar structure but with an iodoethyl group instead of a chloroethyl group.
Uniqueness:
Properties
CAS No. |
53817-39-3 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
NBTVRDMLLMEWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.